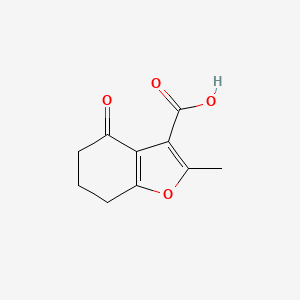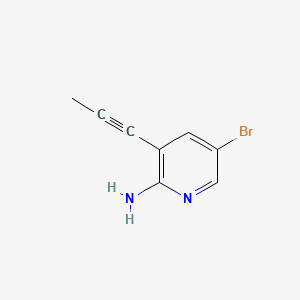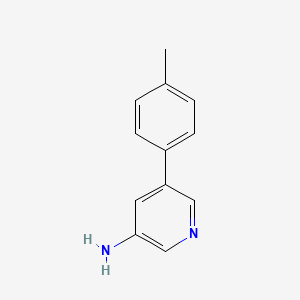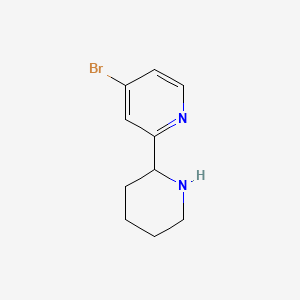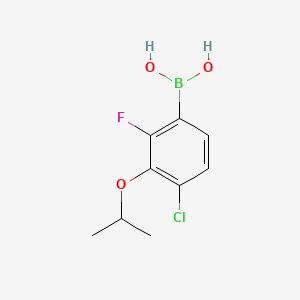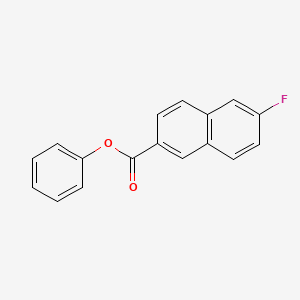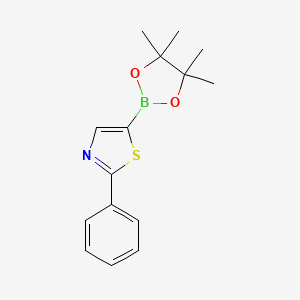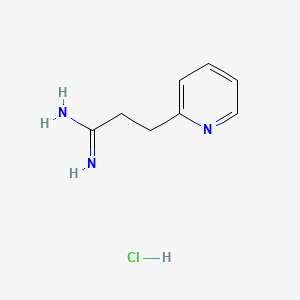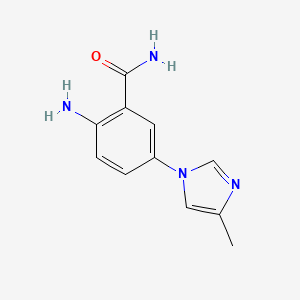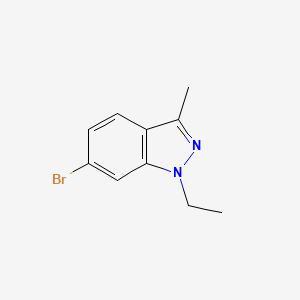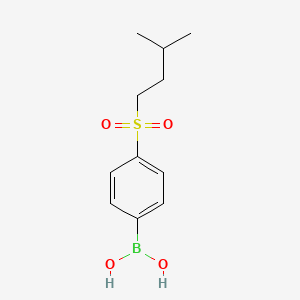
4-(Isopentylsulfonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopentylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO4S . It has a molecular weight of 256.13 . The IUPAC name for this compound is 4-(isopentylsulfonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(Isopentylsulfonyl)phenylboronic acid is 1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
4-(Isopentylsulfonyl)phenylboronic acid has a density of 1.2±0.1 g/cm³ . Its boiling point is 434.3±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.8±3.0 kJ/mol . The flash point is 216.4±29.3 °C . The index of refraction is 1.566 . The molar refractivity is 65.3±0.4 cm³ . The compound has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This is an area of particular growth and development .
Separation Technologies
Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This is due to their ability to form covalent complexes with cis-diol containing molecules .
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and a relatively high binding capacity .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is due to their ability to form covalent complexes with cis-diol containing molecules .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods . This includes the use of phenylboronic acid-functionalized polymers .
Safety and Hazards
The safety information for 4-(Isopentylsulfonyl)phenylboronic acid indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
Propiedades
IUPAC Name |
[4-(3-methylbutylsulfonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVMNLHOXHWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675219 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-93-0 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

